![molecular formula C13H24O2 B045024 (E)-11-methyldodec-2-enoic acid CAS No. 677354-24-4](/img/structure/B45024.png)
(E)-11-methyldodec-2-enoic acid
Overview
Description
(E)-11-Methyldodec-2-enoic acid, also known as 11-MDDA, is a naturally occurring fatty acid and a derivative of linoleic acid. It is a major component of some plant oils, and has been found to possess a variety of pharmacological properties. It has been studied for its potential applications in the treatment of diseases such as cancer, diabetes, and inflammatory conditions.
Scientific Research Applications
Synthesis of Enamides : (E)-11-methyldodec-2-enoic acid is used in the synthesis of enamides, which are important in organic chemistry (Brettle & Mosedale, 1988).
Precursor for Synthesis of Analgesics : Derivatives of (2E)-3-(3-methoxyphenyl)-2-methylpent-2-enoic acid are suitable precursors for synthesizing Tapentadol, a novel centrally acting analgesic (Rzymkowski & Piątek, 2016).
Building Block for Luminescent Molecular Crystals : (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid serves as a building block for creating highly stable luminescent molecular crystals (Zhestkij et al., 2021).
Component of Marine Sponge : Synthesized marine natural product (E)-7-methyl hexadec-6-enoic acid is found in the Caribbean sponge (Kulkarni, Chattopadhyay, & Mamdapur, 1992).
Inhibition of Insect Pheromone Biosynthesis : Cyclopropene fatty acids like 10,11-methylenehexadec-10-enoic and 11,12-methylenehexadec-11-enoic acids interfere with the production of sex pheromone components in Spodoptera littoralis (Gosalbo, Fabriàs, Arsequell, & Camps, 1992).
Prostaglandin Biosynthesis : The identification of 9α, 15-dihydroxy-11-ketoprost-13-enoic acid supports the involvement of an endoperoxide in prostaglandin biosynthesis (Granström, Lands, & Samuelsson, 1968).
Neurotransmitter Analogues : Tritiated E- and Z-4-aminobut-2-enoic acids are analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA) and have potential applications in neuroscience research (Duke et al., 1993).
Synthesis of Cytotoxic Compounds : (11E)-13-hydroxy-10-oxooctadec-11-enoic acid, synthesized from undec-10-enoic acid, has cytotoxic properties and potential applications in cancer research (Nokami et al., 1997).
Antimicrobial Activity : Certain derivatives of (E)-11-methyldodec-2-enoic acid exhibit antimicrobial activity against bacteria like E. coli, highlighting their potential in medical and pharmaceutical applications (Banday, Mattoo, & Rauf, 2010).
Structural Characterization in Marine Bacteria : Studies on the fatty acid composition of marine aerobic anoxygenic phototrophic bacteria include analyses of various enoic acids, which could have implications for understanding marine microbiology (Rontani, Christodoulou, & Koblížek, 2005).
Mechanism of Action
Target of Action
(E)-11-methyldodec-2-enoic acid, also known as trans-delta2-11-methyl-Dodecenoic Acid, is a microbial extracellular signal molecule . It plays a crucial role in cell-cell communication among both prokaryotes and eukaryotes . The primary targets of this compound are the receptors involved in these communication systems.
Mode of Action
The compound acts as a diffusible signal factor (DSF) in extracellular microbial and fungal communication systems . It interacts with its targets by binding to the receptors, triggering a cascade of intracellular events that lead to the desired response.
Biochemical Pathways
It is known that the compound plays a role in the regulation of gene expression, virulence, biofilm dispersion, and other cellular processes in various microbial species .
Result of Action
The action of (E)-11-methyldodec-2-enoic acid results in changes in cell behavior, such as alterations in gene expression, changes in cellular metabolism, and modifications in cell-cell communication .
Action Environment
The action, efficacy, and stability of (E)-11-methyldodec-2-enoic acid can be influenced by various environmental factors. These may include the presence of other signaling molecules, the pH and temperature of the environment, and the presence of specific ions or other compounds that can interact with the molecule .
properties
IUPAC Name |
(E)-11-methyldodec-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTXNGAQYNSTHI-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347871 | |
Record name | (2E)-11-Methyl-2-dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-11-methyldodec-2-enoic acid | |
CAS RN |
677354-24-4 | |
Record name | (2E)-11-Methyl-2-dodecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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